molecular formula C13H14N6 B11863397 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11863397
M. Wt: 254.29 g/mol
InChI Key: JZHUWCCOLWNLKI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 2,5-dimethylphenyl group and an imino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylates with 2,5-dimethylphenyl isocyanate, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the 2,5-dimethylphenyl group, which enhances its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3

InChI Key

JZHUWCCOLWNLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=N)N(C=N3)N

Origin of Product

United States

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